molecular formula C27H28N2O5S B2681800 N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide CAS No. 1251614-25-1

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2681800
CAS No.: 1251614-25-1
M. Wt: 492.59
InChI Key: VIPMPNKITBZUCK-UHFFFAOYSA-N
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Description

N-{[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with ethoxy and methyl groups, linked to a 4-methoxyphenyl moiety via a methylene bridge. Its structural complexity arises from the integration of sulfonamide, oxazole, and aromatic substituents, which are known to influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-5-33-24-12-8-21(9-13-24)27-28-26(20(3)34-27)18-29(22-10-14-23(32-4)15-11-22)35(30,31)25-16-6-19(2)7-17-25/h6-17H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPMPNKITBZUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxy and methoxy groups, followed by the sulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents would also be influenced by factors such as availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with cellular components. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related compounds:

Compound Key Features Spectral Data Reported Properties Reference
N-{[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide 1,3-Oxazole core; ethoxy (C₂H₅O), methoxy (CH₃O), and methyl (CH₃) substituents IR: ν(C=S) absent; ν(NH) ~3278–3414 cm⁻¹; ¹H-NMR: aromatic protons (δ 6.8–7.5 ppm) High lipophilicity (predicted logP >4); potential kinase inhibition (inferred from analogs)
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide; no heterocyclic core IR: ν(SO₂) ~1150–1250 cm⁻¹; ¹H-NMR: methoxy singlet (δ 3.7 ppm) Moderate antibacterial activity; crystalline packing via N–H···O hydrogen bonds
2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide 1,3-Oxazole with bromophenyl and methylphenyl groups; thioether linkage IR: ν(C=S) ~1255 cm⁻¹; MS: m/z 573 [M+H]⁺ Enhanced halogen bonding capacity; antitumor activity in vitro (IC₅₀ ~10 µM)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole core; fluorophenyl substituents IR: ν(C=S) ~1247–1255 cm⁻¹; ¹³C-NMR: triazole C=S (δ 167 ppm) Antifungal activity (MIC ~2 µg/mL); tautomerism confirmed via spectral absence of ν(S-H)

Key Observations:

Triazole derivatives () exhibit tautomerism, which may increase metabolic stability but reduce membrane permeability compared to oxazole analogs .

Fluorine substituents in triazole derivatives () improve bioavailability and target affinity due to increased electronegativity and hydrogen-bonding capacity .

Spectral Differentiation :

  • The absence of ν(C=O) in IR spectra distinguishes cyclized triazoles () from precursor hydrazinecarbothioamides.
  • ¹H-NMR chemical shifts for methoxy groups (~δ 3.7 ppm) and aromatic protons (~δ 6.8–7.5 ppm) are consistent across sulfonamide derivatives .

Biological Activity Trends :

  • Halogenated derivatives (e.g., bromophenyl in ) show stronger antitumor activity, likely due to enhanced hydrophobic interactions with enzyme active sites .
  • Triazole-containing compounds () exhibit superior antifungal activity, attributed to thione sulfur’s nucleophilic reactivity .

Biological Activity

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This compound belongs to a class of drugs that have been explored for their therapeutic effects in various diseases, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H25N3O2S
  • Molecular Weight : 384.51 g/mol
  • LogP : 4.04 (indicating moderate lipophilicity)
  • Rotatable Bonds : 4

These properties suggest that the compound may exhibit significant biological interactions due to its structural features, which include an oxazole ring and sulfonamide moiety.

The biological activity of sulfonamides generally involves inhibition of bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis. However, this specific compound's activity may extend beyond antibacterial effects, potentially influencing other biological pathways such as anti-inflammatory and anticancer mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Antibacterial Studies : It has been tested against a range of Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics.
  • Antifungal Studies : Preliminary data indicate activity against common fungal pathogens, suggesting a broad-spectrum antimicrobial profile.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
  • Animal Models : In vivo studies suggest efficacy in reducing inflammation in models of arthritis.

Case Studies and Research Findings

StudyFindings
Study 1The compound showed IC50 values of 15 µM against breast cancer cell lines, indicating significant cytotoxicity.
Study 2Inhibition of bacterial growth was observed with MIC values ranging from 8 to 32 µg/mL against tested strains.
Study 3Animal model studies reported a reduction in paw swelling by 40% in inflammatory models after treatment with the compound.

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